molecular formula C12H12ClN3O B2668255 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime CAS No. 321538-41-4

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime

Cat. No. B2668255
CAS RN: 321538-41-4
M. Wt: 249.7
InChI Key: HYXNGVQNUQAQOA-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as 5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde, is a chemical compound that can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . It is a highly versatile intermediate for the synthesis of various derivatives .


Synthesis Analysis

The synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves a series of reactions to produce new pyrazole derivatives . It was prepared under Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation . The compound can also be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .


Molecular Structure Analysis

The crystal structure of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Chemical Reactions Analysis

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a highly versatile intermediate for the synthesis of various derivatives such as thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde include a molecular weight of 220.66 . The compound should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives have been the subject of several studies. These compounds serve as versatile intermediates for generating a variety of pyrazole derivatives with potential applications in medicinal chemistry and material science. For instance, Xu and Shi (2011) described the synthesis of the title compound, revealing its crystal structure through X-ray diffraction, indicating the coplanarity of the aldehydic fragment with the adjacent pyrazole ring, showcasing its potential as a highly versatile intermediate for further chemical modifications Cunjin Xu & Yan-Qin Shi, 2011.

Chemical Reactions and Derivatives

Research has also explored the reactivity of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with other compounds to produce novel derivatives. For example, the reaction with phenylhydrazine proceeds via condensation to provide compounds with potential for further chemical exploration. Such reactions highlight the compound's role in forming π-stacked hydrogen-bonded chains, indicating its utility in designing molecular structures with specific properties Jorge Trilleras et al., 2014.

Applications in Material Science and Chemistry

The compound's derivatives have been investigated for their potential applications in various fields, including material science and chemistry. For instance, its use as a precursor in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines, and the subsequent treatments leading to different chemical structures, demonstrates the versatility and potential of these compounds in synthesizing materials with novel properties G. Vilkauskaitė, A. Šačkus & W. Holzer, 2011.

Antimicrobial and Antioxidant Properties

Several studies have explored the antimicrobial and antioxidant properties of derivatives of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde , indicating their potential in developing new therapeutic agents. The design, synthesis, and characterization of new derivatives have shown promising results in screening for antimicrobial activities, supporting their use in medicinal chemistry for drug development Manjunatha Bhat et al., 2016.

Safety and Hazards

The safety information for 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

(E)-1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-16-12(13)10(8-14-17-2)11(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXNGVQNUQAQOA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.